molecular formula C20H28ClNO6 B12938440 Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate

Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate

Cat. No.: B12938440
M. Wt: 413.9 g/mol
InChI Key: ONPOCWUGCNKQHD-UHFFFAOYSA-N
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Description

Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-chloro-4-methylbenzyl moiety. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The protected amino compound is then alkylated with 2-chloro-4-methylbenzyl bromide in the presence of a base like potassium carbonate.

    Malonate Formation: The resulting compound is then reacted with diethyl malonate under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the malonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and advanced materials.

Properties

Molecular Formula

C20H28ClNO6

Molecular Weight

413.9 g/mol

IUPAC Name

diethyl 2-[(2-chloro-4-methylphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

InChI

InChI=1S/C20H28ClNO6/c1-7-26-16(23)20(17(24)27-8-2,22-18(25)28-19(4,5)6)12-14-10-9-13(3)11-15(14)21/h9-11H,7-8,12H2,1-6H3,(H,22,25)

InChI Key

ONPOCWUGCNKQHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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